3-Formyl-4-hydroxybenzoic acid
Overview
Description
3-Formyl-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optimization
A study by Peng Meng-xia (2012) focused on the synthesis of 3-formyl-4-hydroxybenzoic acid from hydroxybenzoic acid and chloroform. The study investigated the optimal conditions for synthesis, such as reactant ratios, solvent concentration, temperature, and reaction time. Under the best conditions, the yield of this compound was 55.7% (Peng Meng-xia, 2012).
Applications in Chemistry
Chien-Chung Cheng and Ming-Chang Liu (2000) discovered that modified salen-type compounds, including 3-formyl-2-hydroxybenzoic acid, could act as novel receptors for Ca2+ in water. This discovery has implications for the development of new chemical sensors and receptors (Cheng & Liu, 2000).
Biotechnological Production
Songwei Wang et al. (2018) highlighted the potential of 4-Hydroxybenzoic acid, closely related to this compound, as an intermediate for bioproducts with applications in food, cosmetics, pharmacy, and more. The paper emphasized the role of synthetic biology and metabolic engineering in the biosynthesis of such compounds (Wang et al., 2018).
Environmental Applications
L. Narváez, E. Cano, and D. Bastidas (2005) studied 3-Hydroxybenzoic acid for its potential as a corrosion inhibitor in stainless steel, highlighting the environmental applications of hydroxybenzoic acid derivatives in reducing material degradation (Narváez, Cano, & Bastidas, 2005).
Medical and Biological Research
In medical research, Miao Liu et al. (2002) used 4-hydroxybenzoic acid in studies to track hydroxyl radical generation during cerebral ischemia and reperfusion, demonstrating its utility in neurological research (Liu et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, altering the conformation of the target, or acting as a substrate or inhibitor .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to cause various effects at the molecular and cellular level, such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Formyl-4-hydroxybenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It has been used as a reactant to prepare a pH-sensitive fluorescent probe by one-step condensation reaction with hydrazine
Cellular Effects
It has been shown to exhibit aggregation-induced emission (AIE) in aqueous solvents This property could potentially influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to form hetero-binuclear complexes with transition metal ions and lanthanide ions, which exhibit characteristic lanthanide near-infrared luminescence in the solid state through energy-transfer from the chromophore to lanthanide ions . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
3-formyl-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZBZWZORYEIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973951 | |
Record name | 3-Formyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-87-2 | |
Record name | 584-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Formyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-Formyl-4-hydroxybenzoic acid and how is it typically characterized?
A: this compound is a salicylaldehyde derivative featuring both a carboxylic acid and a formyl group on the aromatic ring. Its molecular formula is C8H6O4 with a molecular weight of 166.13 g/mol []. Characteristically, this compound is analyzed using techniques like elemental analysis, 1H NMR, and IR spectroscopy [].
Q2: How does this compound behave as a ligand in the formation of metal-organic frameworks (MOFs)?
A: This compound acts as an effective linker in constructing MOFs by coordinating metal ions through its carboxylate and salicylaldehydato moieties. Research has demonstrated its use in synthesizing a 2D coordination network with copper, {Cu2L2⋅(DMF)3(H2O)3}n (1‐DMF) []. This structure exhibits 1D channels and demonstrates flexibility upon solvent exchange while retaining its connectivity and porosity [].
Q3: What are the potential applications of MOFs derived from this compound in gas separation?
A: MOFs incorporating this compound show promise in gas separation technologies, particularly for the isolation of acetylene (C2H2). The activated MOF material {Cu2L2⋅(DMF)3(H2O)3}n exhibits type I gas sorption behavior and a notable selectivity for C2H2 over CH4 and other C2Hn hydrocarbons [].
Q4: How does this compound contribute to the formation of disinfection byproducts (DBPs) in drinking water treatment?
A: Recent studies identified this compound as a non-halogenated aromatic DBP formed during the chlorination of drinking water []. It appears to be an intermediate product in the complex reaction pathway from natural organic matter (NOM) to halogenated aromatic DBPs. This finding helps bridge the knowledge gap in understanding the formation of potentially harmful DBPs during water chlorination [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.